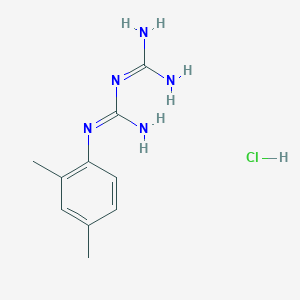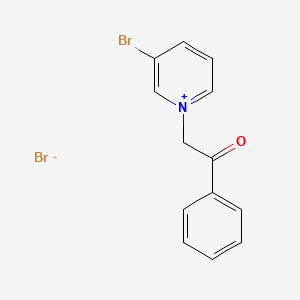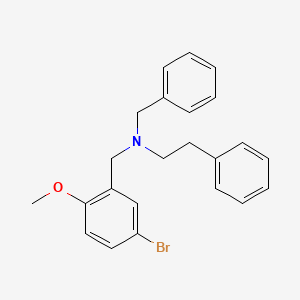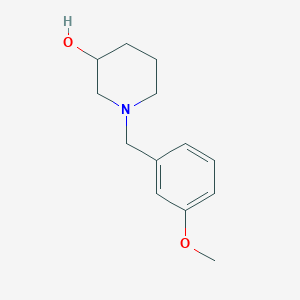
N-(2,4-dimethylphenyl)imidodicarbonimidic diamide hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,4-dimethylphenyl)imidodicarbonimidic diamide hydrochloride, also known as Guanidine hydrochloride, is a chemical compound that has been widely used in scientific research. It is a white crystalline powder that is highly soluble in water and has a strong alkaline property. Guanidine hydrochloride has been utilized in various fields of study, including biochemistry, molecular biology, and organic chemistry.
Mécanisme D'action
N-(2,4-dimethylphenyl)imidodicarbonimidic diamide hydrochloride hydrochloride acts as a denaturant by disrupting the hydrogen bonds and hydrophobic interactions that stabilize the protein structure. It binds to the protein molecule and unfolds it, exposing the hydrophobic regions. This causes the protein to lose its native conformation and become unfolded. N-(2,4-dimethylphenyl)imidodicarbonimidic diamide hydrochloride hydrochloride also disrupts the interactions between nucleic acids and proteins, leading to the dissociation of nucleic acid-protein complexes.
Biochemical and Physiological Effects:
N-(2,4-dimethylphenyl)imidodicarbonimidic diamide hydrochloride hydrochloride can have various biochemical and physiological effects on living organisms. It has been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase and trypsin. It can also induce the production of nitric oxide, which can lead to vasodilation and increased blood flow. In addition, N-(2,4-dimethylphenyl)imidodicarbonimidic diamide hydrochloride hydrochloride has been shown to have neuroprotective effects, reducing the damage caused by ischemia and oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
N-(2,4-dimethylphenyl)imidodicarbonimidic diamide hydrochloride hydrochloride has several advantages for lab experiments. It is a powerful denaturant that can effectively solubilize proteins and enzymes. It is also relatively inexpensive and easy to obtain. However, it has some limitations. It can be toxic to living organisms and must be handled with care. It can also cause artifacts in some experiments, such as the formation of aggregates or the modification of amino acids.
Orientations Futures
There are several future directions for the use of N-(2,4-dimethylphenyl)imidodicarbonimidic diamide hydrochloride hydrochloride in scientific research. One area of interest is the study of protein folding and stability. N-(2,4-dimethylphenyl)imidodicarbonimidic diamide hydrochloride hydrochloride can be used to denature proteins and then monitor their refolding, providing insights into the folding process. Another area of interest is the development of new denaturants with improved properties, such as increased solubility or reduced toxicity. Finally, N-(2,4-dimethylphenyl)imidodicarbonimidic diamide hydrochloride hydrochloride can be utilized in the synthesis of new organic compounds with potential applications in medicine or materials science.
Conclusion:
In conclusion, N-(2,4-dimethylphenyl)imidodicarbonimidic diamide hydrochloride hydrochloride is a versatile chemical compound that has been widely used in scientific research. Its ability to denature proteins and solubilize nucleic acids has made it an essential tool in biochemistry and molecular biology. While it has some limitations, its advantages make it a valuable resource for researchers in various fields. With continued research, N-(2,4-dimethylphenyl)imidodicarbonimidic diamide hydrochloride hydrochloride may lead to new discoveries and applications in the future.
Méthodes De Synthèse
N-(2,4-dimethylphenyl)imidodicarbonimidic diamide hydrochloride hydrochloride is typically synthesized by reacting dicyandiamide with hydrochloric acid. The reaction results in the formation of N-(2,4-dimethylphenyl)imidodicarbonimidic diamide hydrochloride hydrochloride and ammonia gas. The process can be carried out at room temperature and atmospheric pressure. The resulting product can be purified by recrystallization from water.
Applications De Recherche Scientifique
N-(2,4-dimethylphenyl)imidodicarbonimidic diamide hydrochloride hydrochloride has been widely used in scientific research as a denaturant and protein solubilizer. It has been utilized in the purification of proteins and enzymes, as well as in the study of protein folding and stability. N-(2,4-dimethylphenyl)imidodicarbonimidic diamide hydrochloride hydrochloride has also been used in the isolation and purification of nucleic acids. In addition, it has been utilized in the synthesis of various organic compounds.
Propriétés
IUPAC Name |
1-(diaminomethylidene)-2-(2,4-dimethylphenyl)guanidine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N5.ClH/c1-6-3-4-8(7(2)5-6)14-10(13)15-9(11)12;/h3-5H,1-2H3,(H6,11,12,13,14,15);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMYTZWDCFAJNGQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N=C(N)N=C(N)N)C.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClN5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,4-XYlyl)biguanide hydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-(2,5-dimethylphenyl)-1,7-dimethyl-8,9-diphenyl-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5,10-trione](/img/structure/B5061567.png)
![4-methyl-3-{[(4-methylphenyl)amino]sulfonyl}-N-[2-(methylthio)phenyl]benzamide](/img/structure/B5061583.png)

![N~1~-[2-(3,4-dimethoxyphenyl)ethyl]-N~2~-(2,5-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5061590.png)

![1-ethyl-4-[(4-isopropylphenoxy)acetyl]piperazine](/img/structure/B5061598.png)
![1',3',3'-trimethyl-1',3'-dihydrospiro[anthra[2,1-b][1,4]oxazine-3,2'-indole]](/img/structure/B5061600.png)
![4-(2-furylmethyl)-9,10-dihydropyrimido[4,5-c]isoquinoline-1,3,7(2H,4H,8H)-trione](/img/structure/B5061616.png)
![N-{2-[2-(2-tert-butylphenoxy)ethoxy]ethyl}-3-methoxy-1-propanamine oxalate](/img/structure/B5061622.png)
![1-methoxy-4-[3-(4-nitrophenoxy)propoxy]benzene](/img/structure/B5061633.png)


![4-[4,5-bis(4-phenoxyphenyl)-1H-imidazol-2-yl]phenol](/img/structure/B5061646.png)